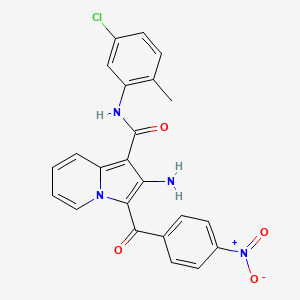

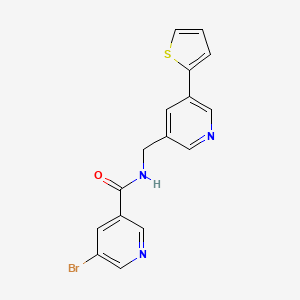

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indazole carboxamide derivatives involves the condensation of isocyanato-substituted benzene derivatives with 4-morpholino-1H-indazol-3-amine. The latter is prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate. This synthetic route is a multi-step process that allows for the introduction of various substituents on the indazole ring, which can influence the biological activity of the final compound .

Molecular Structure Analysis

The crystal structures of the synthesized compounds have been determined, indicating that they crystallize in different systems and space groups. For example, one of the compounds crystallizes in the monoclinic system, space group P21/n, with specific cell parameters . These structural analyses are crucial as they provide insights into the three-dimensional conformation of the molecules, which is important for understanding their interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions of the synthesized compounds. However, the focus on their antitumor activity suggests that these compounds may interact with cancer cells through mechanisms that inhibit cell proliferation. The specific chemical reactions involved in this biological activity would likely depend on the functional groups present on the indazole ring and their interactions with cellular components .

Physical and Chemical Properties Analysis

While the papers do not explicitly discuss the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure. The presence of various substituents like fluorine, chlorine, and trifluoromethyl groups can affect the lipophilicity, solubility, and overall stability of the compounds, which in turn can impact their biological activity and pharmacokinetic profile .

Relevant Case Studies

The antitumor activity of the synthesized compounds has been evaluated against different cancer cell lines. For instance, one compound showed effective inhibition of the proliferation of cancer cell lines, suggesting potential as an antitumor agent . Another compound exhibited distinct inhibitory capacity against the A549 and BGC-823 cancer cell lines . These case studies highlight the potential therapeutic applications of indazole carboxamide derivatives in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

A key aspect of research on similar compounds involves their synthesis and structural characterization. For instance, studies have detailed the synthesis of analogs with varying substituents, demonstrating diverse synthetic routes and characterizations. These research efforts often aim to explore the chemical space around such structures for potential biological activities or material properties (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014; Y. Tominaga, Yasumasa Honkawa, Mayumi Hara, & A. Hosomi, 1990).

Biological Activities

Research has also focused on the evaluation of biological activities associated with compounds structurally related to 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide. For example, derivatives have been investigated for their cytotoxic activities against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008). Another study synthesized and evaluated a series of indolizine carboxamide derivatives for anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities, emphasizing the versatile biological relevance of such structures (G. Mahanthesha, T. Suresh, & T. R. R. Naik, 2022).

Material Science and Photoluminescence

Further applications extend into material science, where indolizine derivatives exhibit unique properties such as photoluminescence. A study on 6-amino-8-cyanobenzo[1,2-b]indolizines showed pH-dependent optical properties with potential applications in material science for sensing or imaging technologies (V. Outlaw, Jiawang Zhou, A. Bragg, & C. Townsend, 2016).

Antimicrobial and Antifungal Activities

Compounds bearing the indolizine motif have been tested for antimicrobial and antifungal activities, with some showing promising results against various strains of bacteria and fungi. This highlights the potential of such compounds in addressing resistance issues and developing new antibiotics (Ameya Chavan & N. Pai, 2007).

properties

IUPAC Name |

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O4/c1-13-5-8-15(24)12-17(13)26-23(30)19-18-4-2-3-11-27(18)21(20(19)25)22(29)14-6-9-16(10-7-14)28(31)32/h2-12H,25H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCXLYAPZLFGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)

![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)